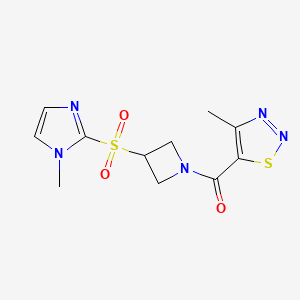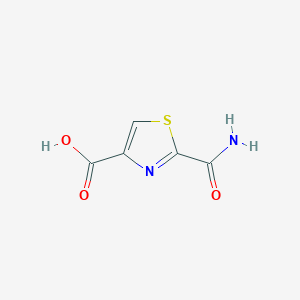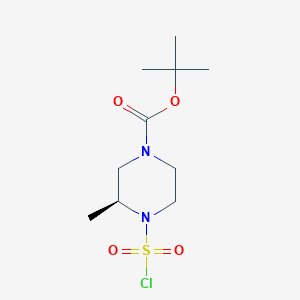![molecular formula C16H8Cl2F3N3OS B2750695 4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide CAS No. 2060748-61-8](/img/structure/B2750695.png)
4-chloro-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as Fluazinam . It’s a protective broad-spectrum fungicide used to control various soil-borne fungal pathogens on a range of crops . It also has some acaricidal activity . The major use of its derivatives is in the protection of crops from pests .
Synthesis Analysis
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives have been extensively studied . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives have been reported . Various methods of synthesizing 2,3,5-DCTF have been reported .Physical And Chemical Properties Analysis
Fluazinam has a low aqueous solubility and a low volatility . It can be persistent in soil systems but tends not to be persistent in water . It is not expected to leach to groundwater .Scientific Research Applications
Agrochemical Industry
The trifluoromethylpyridine (TFMP) derivatives, to which this compound belongs, are extensively used in the agrochemical industry . They serve as key structural motifs in active ingredients for crop protection. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activities of these derivatives . This compound, in particular, may be used as an intermediate in synthesizing crop-protection products.
Pharmaceutical Industry
Several TFMP derivatives have been approved for use in pharmaceuticals . Their applications range from small molecule drugs to more complex therapeutic agents. Given the compound’s structural features, it could be involved in the synthesis of pharmaceuticals that require a trifluoromethyl group for their biological activity .
Veterinary Medicine
Similar to its applications in human medicine, TFMP derivatives are also used in veterinary products . This compound could potentially be used in the development of veterinary drugs, especially those targeting diseases in animals that are similar to human conditions .
Synthesis of Chemical Intermediates
This compound is likely used in the synthesis of various chemical intermediates . These intermediates are crucial for producing a wide range of final products, including those in the agrochemical and pharmaceutical industries .
Development of Pesticides
The compound’s derivatives are significant in the development of new pesticides . Their role in the synthesis of compounds with pest-repellent properties is critical, especially given the increasing resistance of pests to conventional treatments .
Antimicrobial Research
Research indicates that certain TFMP derivatives have been optimized for potency toward specific enzymes, such as AcpS-PPTase, which are involved in bacterial proliferation. This compound could be part of a broader effort to develop new antimicrobial agents that target multiple classes of enzymes simultaneously .
Material Science
In material science , fluorinated organic compounds, including TFMP derivatives, are important for developing functional materials with unique properties. This compound could be used in creating materials that require specific characteristics imparted by the fluorine atom .
Synthesis of Fungicides
The structural relationship between chemical components and biological activity is crucial in designing effective fungicides . This compound, with its specific substituents, could be instrumental in the synthesis of new fungicides that address the growing issue of fungal resistance .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl2F3N3OS/c17-10-3-1-8(2-4-10)14(25)24-15-23-12(7-26-15)13-11(18)5-9(6-22-13)16(19,20)21/h1-7H,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVQNHCHRSZLBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl2F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-cyclohexyl-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2750616.png)
![4-(2-fluorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2750617.png)
![methyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2750620.png)
![4-butyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2750626.png)
![N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2750627.png)
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B2750628.png)

![1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B2750631.png)
![N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2750632.png)
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)
![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750635.png)